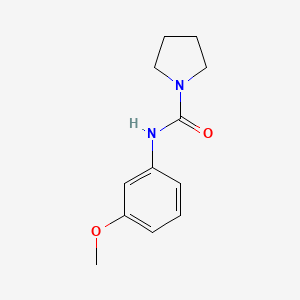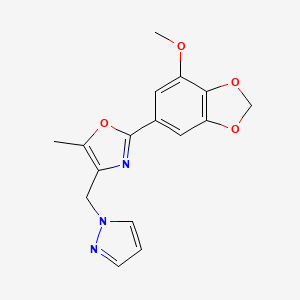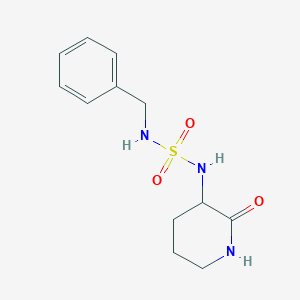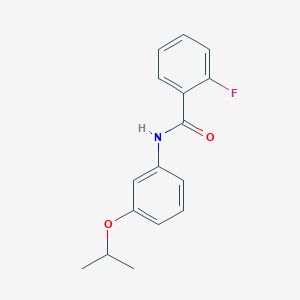
N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide, also known as GW501516 or Endurobol, is a synthetic drug that has gained attention in the scientific community due to its potential benefits in the field of sports performance and medical research. This compound is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ), which is a nuclear receptor involved in the regulation of lipid metabolism, glucose homeostasis, and inflammatory responses.
Wirkmechanismus
N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide acts as a selective agonist of PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by this compound leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved energy metabolism and endurance. Additionally, PPARδ activation by this compound has been shown to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of metabolic disorders, cancer, and neurodegenerative diseases.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in animal models and human subjects. These effects include increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, as well as reduced inflammation and oxidative stress. Furthermore, this compound has been shown to improve endurance and running performance in animal models and human athletes, suggesting its potential as a sports performance enhancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide has several advantages and limitations for lab experiments. One advantage is its selectivity for PPARδ, which allows for specific modulation of lipid metabolism and glucose homeostasis. Another advantage is its ability to improve endurance and running performance, which can be useful in studies investigating the effects of exercise on metabolism and health. However, a limitation of this compound is its potential toxicity and carcinogenicity, which have been reported in animal studies. Therefore, caution should be taken when using this compound in lab experiments, and appropriate safety measures should be implemented.
Zukünftige Richtungen
N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide has several potential future directions for research. One direction is the investigation of its effects on metabolic disorders, such as obesity, type 2 diabetes, and dyslipidemia, in human subjects. Another direction is the exploration of its anti-cancer and neuroprotective effects in preclinical and clinical studies. Additionally, the development of safer and more effective PPARδ agonists based on the structure of this compound is an area of active research. Finally, the potential use of this compound as a sports performance enhancer in competitive athletes remains a controversial topic that requires further investigation.
Synthesemethoden
The synthesis of N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide involves the reaction of 3-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with pyrrolidine to generate the desired product. The synthesis of this compound has been described in several publications, including a patent application by GlaxoSmithKline (US 6,903,236 B2).
Wissenschaftliche Forschungsanwendungen
N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential applications in various fields, including sports performance enhancement, metabolic disorders, cancer, and neurodegenerative diseases. In the context of sports performance, this compound has been shown to increase endurance and fat oxidation in animal models and human subjects. This compound has also been investigated as a potential treatment for metabolic disorders, such as obesity, type 2 diabetes, and dyslipidemia, due to its ability to improve lipid and glucose metabolism. Moreover, this compound has demonstrated anti-cancer and neuroprotective effects in preclinical studies, suggesting its potential as a therapeutic agent for these conditions.
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-6-4-5-10(9-11)13-12(15)14-7-2-3-8-14/h4-6,9H,2-3,7-8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZSMQGQDZSVEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(cyclopropylacetyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5372587.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-phenylurea](/img/structure/B5372590.png)

![(4R)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N,3-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B5372604.png)
![2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5372612.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methylnicotinamide](/img/structure/B5372614.png)

![4-chloro-1-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5372634.png)
![N-{2-[1-(2-biphenylylmethyl)-2-piperidinyl]ethyl}acetamide](/img/structure/B5372637.png)
![1-benzyl-5-[4-(1-phenylethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5372648.png)
![N-[4-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea](/img/structure/B5372654.png)


![2-(1,3-benzothiazol-2-yl)-3-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5372665.png)